Methyl 1-(2-(4-bromophenoxy)acetyl)-1H-indole-3-carboxylate
Overview
Description
Methyl 1-(2-(4-bromophenoxy)acetyl)-1H-indole-3-carboxylate is a complex organic compound that features an indole core substituted with a bromophenoxyacetyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-(4-bromophenoxy)acetyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Bromophenoxyacetyl Intermediate: This step involves the reaction of 4-bromophenol with chloroacetic acid in the presence of a base to form 4-bromophenoxyacetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(4-bromophenoxy)acetyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole core and the ester group can be subjected to oxidation and reduction reactions, respectively, to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenoxy derivatives, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
Methyl 1-(2-(4-bromophenoxy)acetyl)-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes in the body.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of indole derivatives with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Methyl 1-(2-(4-bromophenoxy)acetyl)-1H-indole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromophenoxyacetyl group can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromophenoxy)acetate: This compound is structurally similar but lacks the indole core, which may result in different chemical and biological properties.
Methyl 4-(4-bromophenoxy)benzoate: Another similar compound, which features a benzoate group instead of the indole core.
Uniqueness
Methyl 1-(2-(4-bromophenoxy)acetyl)-1H-indole-3-carboxylate is unique due to the presence of both the indole core and the bromophenoxyacetyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 1-[2-(4-bromophenoxy)acetyl]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-23-18(22)15-10-20(16-5-3-2-4-14(15)16)17(21)11-24-13-8-6-12(19)7-9-13/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNOBPUTYOKKFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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